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Compound of Interest

Compound Name: 2-Iodo-3-methylbutane

Cat. No.: B1653425 Get Quote

2-Iodo-3-methylbutane (CAS No. 18295-27-7) is a halogenated alkane with the molecular

formula C₅H₁₁I.[1][2] As a secondary iodoalkane, its chemical behavior is dominated by the

carbon-iodine bond. The C-I bond is significantly weaker than its C-Br or C-Cl counterparts,

rendering 2-iodo-3-methylbutane a highly reactive alkylating agent and a valuable

intermediate in organic synthesis.[3] Its utility in nucleophilic substitution and elimination

reactions makes it a point of interest for constructing more complex molecular architectures,

particularly in the development of novel pharmaceutical compounds.[3]

An understanding of its thermophysical properties is not merely academic; it is a prerequisite

for safe handling, process optimization, and reaction engineering. For drug development

professionals, these parameters inform purification strategies, formulation design, and stability

assessments. This guide synthesizes the available—though limited—experimental data with

established predictive models to provide a comprehensive thermophysical profile of 2-iodo-3-
methylbutane. We will delve into the causality behind experimental choices and provide field-

proven methodologies for property determination where direct data is absent.

Molecular Identifiers:

IUPAC Name: 2-iodo-3-methylbutane[1]

CAS Number: 18295-27-7[2]

Molecular Formula: C₅H₁₁I[1][2]
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Molecular Weight: 198.05 g/mol [2][4]

InChIKey: PYXUFKGRYMMOIK-UHFFFAOYSA-N[2][4]

SMILES: CC(C)C(C)I[4][5]

Summary of Thermophysical Properties
The following table summarizes the key thermophysical data available for 2-iodo-3-
methylbutane. It is critical to note that a significant portion of this data is derived from

computational estimations rather than direct experimental measurement. This highlights a

crucial data gap in the scientific literature for this compound.
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Property Value Unit Type Source(s)

Boiling Point 138 °C Experimental [5]

~146 °C Estimated [3]

154.22 °C Estimated [6]

132.91 °C Calculated [4]

Melting Point -85.6 °C Estimated [6]

-98.98 °C Calculated [4]

Density 1.4900 g/cm³ Experimental [6]

1.52 g/cm³ Estimated [3]

Refractive Index 1.4900 - Experimental [6]

Enthalpy of

Vaporization

(ΔvapH°)

35.32 kJ/mol Calculated [4]

Enthalpy of

Fusion (ΔfusH°)
6.07 kJ/mol Calculated [4]

Enthalpy of

Formation (Gas,

ΔfH°gas)

-80.22 kJ/mol Calculated [4]

Gibbs Free

Energy of

Formation (ΔfG°)

44.46 kJ/mol Calculated [4]

Octanol/Water

Partition Coeff.

(logPoct/wat)

2.466 - Calculated [4]

Water Solubility

(log10WS)
-2.73 mol/L Calculated [4]

Phase Transition Behavior
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Boiling Point
The boiling point is a fundamental property reflecting the strength of intermolecular forces. For

alkyl halides, these are primarily London dispersion forces and, to a lesser extent, dipole-dipole

interactions.[7][8] The boiling point of 2-iodo-3-methylbutane is reported with significant

variance, from 138°C to an estimated 154.22°C.[5][6] This discrepancy underscores the

difference between direct measurement and estimation. The general trend for alkyl halides

shows that boiling points increase with the atomic weight of the halogen (I > Br > Cl > F) and

decrease with increased branching, which reduces the effective surface area for London

dispersion forces.[7][8][9] The high molecular weight imparted by the iodine atom gives 2-iodo-
3-methylbutane a considerably higher boiling point than alkanes of similar carbon structure.[7]

Melting Point
Melting point trends are generally less predictable than boiling point trends for alkyl halides.[7]

The available data for 2-iodo-3-methylbutane are estimations, with values around -85.6°C

and -98.98°C.[4][6] The melting point is influenced not only by intermolecular forces but also by

how efficiently the molecules can pack into a crystal lattice.

Enthalpies of Vaporization and Fusion
The calculated enthalpy of vaporization (ΔvapH°) of 35.32 kJ/mol represents the energy

required to overcome intermolecular forces and transition the substance from liquid to gas.[4]

The enthalpy of fusion (ΔfusH°), calculated at 6.07 kJ/mol, is the energy needed to disrupt the

crystal lattice structure during melting.[4] These values are critical for thermodynamic

calculations in process design, such as designing distillation and crystallization purification

steps.

Volumetric and Transport Properties
Density
The density is reported as 1.4900 g/cm³ and estimated at 1.52 g/cm³.[3][6] As with most

iodoalkanes, 2-iodo-3-methylbutane is denser than water. This is a critical consideration for

solvent extraction and separation processes, where it will typically form the lower organic layer

in an aqueous system.
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Viscosity
No experimental viscosity data for 2-iodo-3-methylbutane has been found in the literature.

Viscosity is a measure of a fluid's resistance to flow and is a crucial parameter for fluid

handling, pumping, and mixing calculations. For a low-molecular-weight, non-hydrogen-

bonding liquid, the viscosity is expected to be relatively low and highly dependent on

temperature. It can be experimentally determined using a capillary viscometer or a rotational

rheometer.

Thermal Conductivity
Similarly, no experimental data exists for the thermal conductivity of 2-iodo-3-methylbutane.

This property quantifies the ability of a material to conduct heat and is essential for designing

heating and cooling systems for reactors and storage vessels. For organic liquids, it is typically

measured using the transient hot-wire method.

Thermodynamic Properties
Heat Capacity
Cheméo provides a calculated value for the ideal gas heat capacity (Cp,gas).[4] This property

is useful for thermodynamic calculations involving the gaseous state of the substance. For

liquid-phase processes, the liquid-phase heat capacity (Cp,liq) is required. This property can be

readily measured via Differential Scanning Calorimetry (DSC) and is essential for calculating

the energy required to change the temperature of the material.

Enthalpy and Gibbs Free Energy of Formation
The calculated standard enthalpy of formation (ΔfH°gas) of -80.22 kJ/mol and Gibbs free

energy of formation (ΔfG°) of 44.46 kJ/mol provide insight into the compound's thermodynamic

stability.[4] These values are fundamental inputs for calculating the heat of reaction and

chemical equilibrium constants for processes involving 2-iodo-3-methylbutane.

Experimental and Predictive Methodologies
Given the scarcity of experimental data, this section provides both a logical workflow for its

determination and standardized protocols. It also explains the basis of the computational

methods that have been used to estimate the known values.
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Experimental Workflow for Property Determination
The systematic characterization of a compound's thermophysical properties follows a logical

progression, ensuring sample purity and measurement accuracy.

Sample Preparation

Primary Measurements

Derived Properties

Sample Purification
(e.g., Distillation)

Purity & Identity Check
(GC-MS, NMR)

Verify >99%

Differential Scanning
Calorimetry (DSC) Ebulliometry / Sivolobov Pycnometry

Melting Point (Tfus) Heat Capacity (Cp) Boiling Point (Tboil) Density (ρ)

Click to download full resolution via product page

Caption: Workflow for experimental thermophysical property determination.

Protocol: Differential Scanning Calorimetry (DSC) for
Melting Point and Heat Capacity
Causality: DSC is the chosen method due to its high accuracy, small sample requirement, and

ability to determine multiple properties (melting point, enthalpy of fusion, and heat capacity) in a

single series of experiments.
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Methodology:

Calibration: Calibrate the DSC instrument's temperature and heat flow axes using certified

standards (e.g., indium, zinc) across the temperature range of interest.

Sample Preparation: Hermetically seal 5-10 mg of purified 2-iodo-3-methylbutane in an

aluminum DSC pan. Prepare an empty, sealed aluminum pan to serve as a reference.

Melting Point Determination:

Place the sample and reference pans into the DSC cell.

Cool the sample to a temperature well below the estimated melting point (e.g., -120°C).

Heat the sample at a controlled rate (e.g., 5-10 K/min).

The melting point (Tfus) is determined from the onset temperature of the endothermic

melting peak. The area under the peak corresponds to the enthalpy of fusion (ΔfusH°).

Heat Capacity Determination:

Perform a baseline run with two empty pans.

Perform a run with a sapphire standard of known mass.

Perform a run with the sample pan.

The liquid heat capacity (Cp,liq) is calculated by comparing the heat flow difference

between the baseline and the sample to the heat flow difference for the sapphire standard

at various temperatures, using the following relation: Cp,sample = ( (DSCsample -

DSCbaseline) / (DSCsapphire - DSCbaseline) ) * (msapphire / msample) * Cp,sapphire

Computational Prediction: Group Contribution Methods
Causality: The calculated values found in the literature for this compound are predominantly

from group contribution methods (e.g., Joback method).[4] These methods are used when

experimental data is unavailable. They offer a rapid, cost-effective way to estimate properties,

which is invaluable for initial process screening and safety assessments.
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Principle: These methods are founded on the principle that a molecule's properties are the sum

of contributions from its constituent functional groups. The molecule is deconstructed into its

fundamental groups, and each group has a predefined numerical contribution to a given

property.

2-Iodo-3-methylbutane Molecule

Deconstruction into Functional Groups

Summation of Group Contributions

CH3-CH(I)-CH(CH3)-CH3

2 x (-CH3) 2 x (>CH-) 1 x (-I)

Property = Σ (Group Contributions)

Click to download full resolution via product page

Caption: Conceptual diagram of a group contribution method.

Trustworthiness and Limitations: While powerful, these methods are estimations. Their

accuracy is limited by the quality of the database used to derive the group contributions and

their inability to account for complex intramolecular interactions or specific conformational

effects. For 2-iodo-3-methylbutane, the branching near the halogen may introduce steric

interactions not fully captured by simple group models, potentially explaining some of the

variance between calculated and experimental values.

Safety and Handling
2-Iodo-3-methylbutane is classified as a hazardous substance.[1]
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Physical Hazards: It is a flammable liquid and vapor (GHS H226).[1] Keep away from heat,

sparks, and open flames.

Health Hazards: It is harmful if swallowed (H302), harmful in contact with skin (H312), and

harmful if inhaled (H332).[1] It causes skin irritation (H315) and serious eye irritation (H319).

[1]

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective

equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from

incompatible materials such as strong oxidizing agents.[10]

Conclusion
This technical guide provides a consolidated overview of the known thermophysical properties

of 2-iodo-3-methylbutane. It is evident that there is a significant reliance on estimated and

calculated data for this compound, with a notable lack of experimentally verified values for key

properties like viscosity, thermal conductivity, and heat capacity. The discrepancies in reported

boiling points further emphasize the need for rigorous experimental characterization. For

scientists and engineers working with this reactive intermediate, the provided data serves as a

crucial starting point for process design and safety analysis. However, for applications requiring

high precision, it is strongly recommended that the key properties be determined

experimentally using the standardized protocols outlined herein.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1653425?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1653425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

